2-(Acetyloxy)-3-methylbenzoic acid, also known as cresopyrine, is a derivative of benzoic acid. It belongs to the chemical class of carboxylic esters and is structurally related to salicylates [].
While there is limited information readily available on the specific research applications of 2-(Acetyloxy)-3-methylbenzoic acid, some potential areas of investigation can be based on its chemical structure and relation to known compounds.
2-(Acetyloxy)-3-methylbenzoic acid, also known by various synonyms such as 2-acetoxy-3-methylbenzoic acid and cresopirine, is a chemical compound with the molecular formula C₁₀H₁₀O₄ and a molecular weight of approximately 194.19 g/mol. It is characterized by an acetyloxy group at the second position and a methyl group at the third position of the benzoic acid structure. The compound is recognized for its potential applications in medicinal chemistry and biochemistry, particularly in drug design and development .
The chemical behavior of 2-(acetyloxy)-3-methylbenzoic acid can be summarized through several key reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the formation of various derivatives and analogs .
Research indicates that 2-(acetyloxy)-3-methylbenzoic acid exhibits notable biological activities. It has been studied for its potential as an inhibitor of hydroxysteroid (17-beta) dehydrogenase 4, an enzyme involved in steroid metabolism. This inhibition could have implications for therapeutic strategies in conditions related to steroid hormones . Additionally, its structural similarities to other bioactive compounds suggest potential anti-inflammatory and analgesic properties, although further studies are necessary to substantiate these claims.
Several methods exist for synthesizing 2-(acetyloxy)-3-methylbenzoic acid:
2-(Acetyloxy)-3-methylbenzoic acid finds applications primarily in research settings:
Studies involving 2-(acetyloxy)-3-methylbenzoic acid have focused on its interactions with various biological targets. Notably, its role as an inhibitor of hydroxysteroid (17-beta) dehydrogenase 4 has been examined, suggesting that this compound can modulate steroid hormone levels by affecting enzyme activity. Further interaction studies could elucidate its mechanisms of action and potential therapeutic benefits .
Several compounds share structural similarities with 2-(acetyloxy)-3-methylbenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Acetylsalicylic Acid | C₉H₈O₄ | Known as aspirin; has anti-inflammatory properties |
3-Methylbenzoic Acid | C₉H₈O₂ | Lacks acetoxy group; simpler structure |
Salicylic Acid | C₇H₆O₃ | Contains hydroxyl group; used in acne treatments |
2-Hydroxy-3-methylbenzoic Acid | C₉H₈O₃ | Hydroxyl substitution; potential anti-inflammatory effects |
The uniqueness of 2-(acetyloxy)-3-methylbenzoic acid lies in its specific combination of acetoxy and methyl groups on the benzoic framework, which may contribute to distinct biological activities compared to its analogs .
Irritant